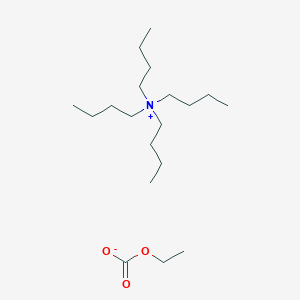
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is a complex organic compound with a unique structure that includes a pyrido[4,3-b]carbazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an appropriate aldehyde with a pyridine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
Uniqueness
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is unique due to its specific structural features and the presence of both methyl and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
136182-34-8 |
|---|---|
Formule moléculaire |
C19H19N2O+ |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C19H18N2O/c1-4-13-14-7-8-21(3)10-16(14)11(2)18-15-9-12(22)5-6-17(15)20-19(13)18/h5-10,22H,4H2,1-3H3/p+1 |
Clé InChI |
QFTSWAODUKLQBO-UHFFFAOYSA-O |
SMILES canonique |
CCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















